Methyl 2-hydroperoxyoctadec-2-enoate
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Overview
Description
Methyl 2-hydroperoxyoctadec-2-enoate is an organic compound with the molecular formula C19H36O4. It is a methyl ester derivative of hydroperoxyoctadecenoic acid, characterized by the presence of a hydroperoxy group attached to an octadecenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroperoxyoctadec-2-enoate typically involves the esterification of hydroperoxyoctadecenoic acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process can be summarized as follows:
- Hydroperoxyoctadecenoic acid is dissolved in methanol.
- A few drops of concentrated sulfuric acid are added as a catalyst.
- The mixture is heated under reflux for several hours.
- The reaction mixture is then cooled, and the product is extracted using a suitable organic solvent .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroperoxyoctadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base catalyst.
Major Products Formed
Oxidation: Peroxy acids, aldehydes, and ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroperoxyoctadec-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in oxidation and reduction reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of methyl 2-hydroperoxyoctadec-2-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile molecule in both chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: Another methyl ester of an unsaturated fatty acid, but without the hydroperoxy group.
Methyl oleate: Similar structure but lacks the hydroperoxy group.
Methyl stearate: A saturated fatty acid methyl ester, differing in the absence of double bonds and hydroperoxy group.
Uniqueness
Methyl 2-hydroperoxyoctadec-2-enoate is unique due to the presence of both a hydroperoxy group and an unsaturated carbon chain. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
93060-49-2 |
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Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 2-hydroperoxyoctadec-2-enoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23-21)19(20)22-2/h17,21H,3-16H2,1-2H3 |
InChI Key |
QQJQGSOMHLQTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(C(=O)OC)OO |
Origin of Product |
United States |
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